molecular formula C9H11NO2S B11791590 Ethyl 2-cyclopropylthiazole-5-carboxylate

Ethyl 2-cyclopropylthiazole-5-carboxylate

Cat. No.: B11791590
M. Wt: 197.26 g/mol
InChI Key: ZLIUOXGJFMAXOD-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to many pharmacologically active compounds . This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-cyclopropylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form an intermediate, which is then reacted with thiourea to yield the target compound . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropylthiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-cyclopropylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique cyclopropyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-cyclopropyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-10-8(13-7)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIUOXGJFMAXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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